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molecular formula C9H5F3IN B2454924 2-Iodo-5-(trifluoromethyl)phenylacetonitrile CAS No. 702641-07-4

2-Iodo-5-(trifluoromethyl)phenylacetonitrile

Cat. No. B2454924
M. Wt: 311.046
InChI Key: RAWNVDVKSKEHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

A solution of 5-trifluoromethyl-2-iodobenzyl bromide (55 g, 0.15 mol) in EtOH (200 mL) is stirred at room temperature and a solution of sodium cyanide (16 g, 0.33 mol) in water (60 mL) is added. The reaction mixture is heated to reflux temperature for 3 hours and then cooled to room temperature. Most of the ethanol is removed by rotary evaporator and the residue partitioned between EtOAc (500 mL) and water (200 mL). The organic layer is washed with brine (250 mL), dried (MgSO4) and the solvent is removed by rotary evaporator. The residue is purified using flash chromatography (1:9 EtOAc/hexanes) to give 5-trifluoromethyl-2-iodophenylacetonitrile as a solid.
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[CH:5][C:6]([I:11])=[C:7]([CH:10]=1)[CH2:8]Br.[C-:14]#[N:15].[Na+]>CCO.O>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[CH:5][C:6]([I:11])=[C:7]([CH2:8][C:14]#[N:15])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
FC(C=1C=CC(=C(CBr)C1)I)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Most of the ethanol is removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc (500 mL) and water (200 mL)
WASH
Type
WASH
Details
The organic layer is washed with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed by rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is purified

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=C(C1)CC#N)I)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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